Glucocheirolin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

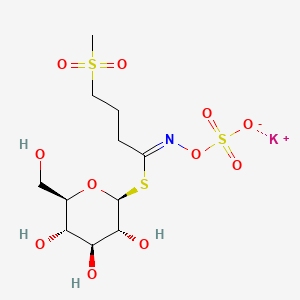

C11H20KNO11S3 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

potassium [(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |

InChI Key |

VANCNMMZVVUJJN-MMKZBNFLSA-M |

Isomeric SMILES |

CS(=O)(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Glucocheirolin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, particularly in the genus Erysimum (wallflowers). Like other glucosinolates, it serves as a defense compound against herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce isothiocyanates, which are biologically active compounds with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, degradation, and analytical methods for this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound, with the IUPAC name potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate, is a sulfur-containing glycoside.[1] Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a sulfonated oxime. The side chain is a 3-(methylsulfonyl)propyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀KNO₁₁S₃ | [1][2] |

| Molecular Weight | 477.57 g/mol | [2][3] |

| CAS Number | 15592-36-6 | [1][2] |

| Appearance | Yellowish powder | [1] |

| Solubility | Soluble in water | [1][4] |

| Melting Point | 168 °C | [5] |

| IUPAC Name | potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | [1] |

| SMILES | CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | [1] |

| InChI | InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/t6-,8-,9+,10-,11+;/m1./s1 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine. The pathway can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.

-

Chain Elongation: Methionine undergoes a series of chain elongation cycles, adding methylene (B1212753) groups to its side chain. This process involves transamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in the formation of dihomomethionine, the precursor for glucosinolates with a four-carbon side chain.

-

Core Structure Formation: Dihomomethionine is converted to an aldoxime by a cytochrome P450 monooxygenase (CYP79F1). Subsequently, the aldoxime is converted to a thiohydroximic acid, followed by S-glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase to form desulfothis compound. The final step in the core structure formation is the sulfation by a sulfotransferase, yielding the basic glucosinolate structure.

-

Side-Chain Modification: The characteristic methylsulfonyl group of this compound is formed through oxidation of the methylthio group of the precursor glucosinolate, glucoiberverin. This oxidation is catalyzed by a flavin-monooxygenase (FMO).

Caption: Biosynthesis pathway of this compound from methionine.

Degradation of this compound

Upon tissue injury, this compound comes into contact with the enzyme myrosinase (a thioglucosidase), which is spatially separated in intact plant cells. Myrosinase hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form biologically active compounds, primarily isothiocyanates. The specific isothiocyanate derived from this compound is 3-(methylsulfonyl)propyl isothiocyanate .

Caption: Myrosinase-catalyzed degradation of this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol is a general method for the extraction and purification of glucosinolates from plant material and can be applied for this compound.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves or seeds of Erysimum species)

-

Methanol (70% and 80%)

-

Deionized water

-

DEAE-Sephadex A-25

-

Purified sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Centrifuge and centrifuge tubes

-

Chromatography column

-

Freeze-dryer

Procedure:

-

Extraction:

-

Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol.

-

Heat the mixture at 70°C for 10 minutes to inactivate endogenous myrosinase.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with 2 mL of 70% methanol.

-

Combine the supernatants.

-

-

Purification:

-

Prepare a DEAE-Sephadex A-25 column and equilibrate with water.

-

Apply the crude extract to the column. Glucosinolates will bind to the anion-exchange resin.

-

Wash the column with water to remove neutral and cationic impurities.

-

To desulfate the glucosinolates, apply a solution of purified sulfatase (0.5 mg/mL in sodium acetate buffer) to the column and incubate overnight at room temperature.

-

Elute the desulfoglucosinolates with deionized water.

-

Freeze-dry the eluate to obtain the purified desulfothis compound.

-

Caption: Workflow for the extraction and purification of this compound.

HPLC Quantification of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient elution is typically used. A representative gradient is as follows: 1% B for 1 min, linear gradient to 25% B over 20 min, hold at 25% B for 5 min, then return to 1% B and equilibrate for 5 min.

Procedure:

-

Dissolve the purified desulfothis compound in a known volume of water.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Monitor the elution at 229 nm for UV detection.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a known standard of desulfosinigrin (a commonly used reference glucosinolate) and applying a response factor for this compound if available.

Biological Activities and Quantitative Data

Glucosinolates and their hydrolysis products, particularly isothiocyanates, are known to possess a range of biological activities, including antimicrobial, insecticidal, and anticancer properties. While extensive research exists for some glucosinolates like glucoraphanin (B191350) (precursor to sulforaphane), specific quantitative data for this compound is limited in the publicly available literature.

Table 2: Reported Biological Activities of Glucosinolates and Isothiocyanates (General)

| Activity | Compound Type | Organism/Cell Line | Effect | Reference |

| Antimicrobial | Isothiocyanates | Bacteria and Fungi | Inhibition of growth | [6] |

| Insecticidal | Glucosinolates & Isothiocyanates | Various insects | Deterrent, toxic | [7] |

| Anticancer | Isothiocyanates | Various cancer cell lines | Induction of apoptosis, inhibition of proliferation | [8][9][10] |

Conclusion

This compound is a significant secondary metabolite in certain Brassicaceae species with a well-defined chemical structure and biosynthetic pathway. Its biological activity, primarily mediated by its hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, warrants further investigation for potential applications in agriculture and medicine. The experimental protocols provided in this guide offer a foundation for researchers to extract, identify, and quantify this compound, facilitating future studies into its specific biological functions and potential uses.

References

- 1. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Role of Antimicrobial Glucosinolate-Derived Isothiocyanates in Resistance of Arabidopsis to Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glucosinolates in cancer prevention and treatment: experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Glucocheirolin in Plants: A Technical Guide to Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of glucocheirolin (B91262), a sulfur-containing secondary metabolite found in various plants. This document details the distribution of this compound across different plant species and tissues, presents quantitative data, outlines experimental protocols for its extraction and analysis, and visualizes the biosynthetic pathway and experimental workflows.

Natural Occurrence and Distribution of this compound

This compound is a type of glucosinolate, a class of compounds predominantly found in the order Brassicales. This order includes the economically significant Brassicaceae family, which encompasses a wide range of vegetables and oilseed crops. Glucosinolates, including this compound, are stored in the vacuoles of plant cells and are involved in plant defense mechanisms. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds.

This compound is not as ubiquitously distributed as some other glucosinolates. Its presence is most notably reported in species within the genus Erysimum, commonly known as wallflowers. It is also found in some other members of the Brassicaceae family. The concentration of this compound, like other glucosinolates, varies significantly between plant species, different tissues of the same plant, and even between different developmental stages. Generally, the highest concentrations of glucosinolates are found in the seeds, followed by the leaves and roots.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound content in various plant species and tissues. It is important to note that glucosinolate content can be influenced by genetic and environmental factors.

| Plant Species | Family | Plant Tissue | This compound Content (µmol/g DW) | Reference |

| Erysimum corinthium | Brassicaceae | Seeds | Major Compound | [1] |

| Erysimum corinthium | Brassicaceae | Leaves | Present | [1] |

| Erysimum corinthium | Brassicaceae | Roots | Not a major compound | [1] |

| Eruca vesicaria subsp. sativa (Arugula) | Brassicaceae | Baby Leafy Greens | Newly Identified | [2] |

| Brassica rapa (various accessions) | Brassicaceae | Not Specified | Present in some accessions | [3] |

Note: "Major Compound" indicates that this compound was a predominant glucosinolate but a specific quantitative value was not provided in the cited source. "Newly Identified" signifies its first reported presence in that particular plant material. "Present in some accessions" indicates variability in its occurrence within the species.

Biosynthesis of this compound

The biosynthesis of glucosinolates, including this compound, is a complex process that can be divided into three main stages:

-

Chain Elongation: The side chain of a precursor amino acid is elongated. For aliphatic glucosinolates like this compound, the precursor is typically methionine.

-

Core Structure Formation: The elongated amino acid is converted into the basic glucosinolate core structure. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79 and CYP83 families), glutathione (B108866) S-transferases (GSTs), a C-S lyase (SUR1), a UDP-glucosyltransferase (UGT74), and sulfotransferases (SOTs).

-

Side-Chain Modification: The side chain of the core glucosinolate can undergo further modifications, such as oxidation, to create the diversity of glucosinolates observed in nature.

The following diagram illustrates the general biosynthetic pathway of aliphatic glucosinolates.

Caption: General biosynthetic pathway of aliphatic glucosinolates.

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of glucosinolates from plant tissues, adapted from established protocols.

Materials and Reagents

-

Plant material (freeze-dried and finely ground)

-

70% (v/v) Methanol (B129727) (MeOH)

-

Deionized water

-

DEAE-Sephadex A-25

-

Purified aryl sulfatase (Type H-1 from Helix pomatia)

-

Sinigrin (B192396) hydrate (B1144303) (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

Glucosinolate Extraction

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL centrifuge tube.

-

Extraction: Add 1.0 mL of 70% methanol to the tube. Heat the mixture at 75°C for 10 minutes to inactivate myrosinase.

-

Internal Standard: Add a known amount of sinigrin hydrate as an internal standard.

-

Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Re-extract the pellet with another 1.0 mL of 70% methanol and centrifuge again.

-

Pooling: Combine the supernatants.

Glucosinolate Purification and Desulfation

-

Column Preparation: Prepare a mini-column with DEAE-Sephadex A-25.

-

Loading: Apply the combined supernatant to the column. The glucosinolates will bind to the anion exchange resin.

-

Washing: Wash the column with deionized water to remove impurities.

-

Desulfation: Add purified aryl sulfatase solution to the column and incubate overnight at room temperature. This will cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.

-

Elution: Elute the desulfoglucosinolates from the column with deionized water.

HPLC Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set at 229 nm) is used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used for separation. A common gradient is: 0-20 min, 0-20% B; 20-22 min, 20-0% B; 22-30 min, 0% B.

-

Injection: Inject the eluted desulfoglucosinolate sample into the HPLC system.

-

Quantification: Identify and quantify the desulfoglucosinolates by comparing their retention times and peak areas with those of known standards and the internal standard.

The following diagram illustrates the experimental workflow for glucosinolate analysis.

Caption: Experimental workflow for glucosinolate extraction and analysis.

Conclusion

This compound is a noteworthy glucosinolate primarily found in the Brassicaceae family, with a significant presence in the genus Erysimum. Its concentration varies depending on the plant species and tissue, with seeds generally being a rich source. The standardized methods for glucosinolate extraction and HPLC analysis provide a reliable framework for the quantification of this compound in plant materials. Further research is warranted to explore the full extent of its distribution and to elucidate its potential biological activities for applications in drug development and other scientific fields.

References

- 1. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Glucocheirolin Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a member of the glucosinolate family of secondary metabolites, is naturally present in a variety of cruciferous vegetables.[1] Like other glucosinolates, it is a sulfur-containing glycoside that, upon enzymatic hydrolysis, yields biologically active compounds, primarily isothiocyanates.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound potassium salt, its characterization, and the biological pathways it influences, with a focus on providing practical information for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically handled in its more stable potassium salt form. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀KNO₁₁S₃ | [2] |

| Molecular Weight | 477.57 g/mol | [2] |

| CAS Number | 15592-36-6 | [2] |

| Appearance | Solid, Powder | [3] |

| Melting Point | 168 °C | [3] |

| Solubility | Soluble in water | [1] |

| Purity (by HPLC) | ≥98% (Commercially available standard) | [4] |

| Storage Conditions | Store at <-15°C in a dry and dark place. | [5] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material

While this compound potassium salt is commercially available as a reference standard, its extraction from plant sources such as Erysimum species can be achieved through established methods for glucosinolate isolation. The following is a generalized protocol based on common practices for glucosinolate extraction and purification.

3.1.1. Materials and Reagents

-

Plant material (e.g., seeds or leaves of Erysimum corinthium)

-

Methanol (B129727) (70% and 80%, v/v)

-

Deionized water

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange, e.g., DEAE or DEA)

-

2% (v/v) ammonia (B1221849) solution in methanol

-

Nitrogen gas supply

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

3.1.2. Extraction Workflow

Caption: Workflow for the extraction and purification of this compound potassium salt.

3.1.3. Detailed Procedure

-

Sample Preparation: Freeze-dry the fresh plant material to preserve the integrity of the glucosinolates and facilitate grinding. Grind the freeze-dried material into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.

-

Extraction: Suspend the powdered plant material in 70-80% methanol at a ratio of 1:10 (w/v). Heat the mixture to 75-80°C for 15-20 minutes to inactivate myrosinase, the enzyme that degrades glucosinolates.[6] Cool the mixture to room temperature and sonicate for 20 minutes to enhance extraction efficiency.[6]

-

Clarification: Centrifuge the extract at approximately 4000 x g for 15 minutes. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

Solid Phase Extraction (SPE) Purification:

-

Condition a weak anion exchange SPE cartridge by passing through methanol followed by deionized water.

-

Load the crude extract onto the conditioned cartridge. Glucosinolates will bind to the stationary phase.

-

Wash the cartridge with deionized water and then methanol to remove impurities.

-

Elute the glucosinolates with a 2% (v/v) ammonia solution in methanol.

-

-

Solvent Removal and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen gas. Reconstitute the dried residue in a minimal amount of deionized water.

-

Preparative HPLC: Further purify the reconstituted extract using a preparative HPLC system with a C18 column. The mobile phase and gradient can be adapted from the analytical method described below. Collect the fractions corresponding to the this compound peak.

-

Final Product: Lyophilize (freeze-dry) the collected fractions to obtain pure this compound potassium salt as a powder.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

The following HPLC method is suitable for the analysis of this compound potassium salt.

| Parameter | Specification |

| Column | Chromolith® HighResolution RP-18 endcapped (or equivalent C18 column) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0 min: 100% A; 6.7 min: 95% A; 10.0 min: 80% A; 13.3 min: 20% A |

| Flow Rate | Variable, starting at 95 µL/min and increasing to 363 µL/min |

| Column Temperature | Ambient |

| Detector | UV at 229 nm |

| Injection Volume | 1 µL |

Source: Adapted from a general glucosinolate analysis method.[2]

3.2.2. NMR and Mass Spectrometry

Structural confirmation of this compound potassium salt is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the glucosinolate. For glucosinolates, the anomeric proton of the glucose moiety is a characteristic signal in the ¹H NMR spectrum. Solid-state ¹³C-NMR can also be used for direct analysis of plant material.[7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of glucosinolates.[8] The exact mass measurement provides confirmation of the elemental composition.

Myrosinase-Catalyzed Hydrolysis

The biological activity of this compound is primarily mediated through its hydrolysis by the enzyme myrosinase.

3.3.1. Experimental Setup

References

- 1. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Role of Glucocheirolin in Plant Defense Mechanisms: A Technical Guide

Abstract

Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites integral to the defense systems of Brassicaceae plants. This technical guide focuses on glucocheirolin (B91262), an aliphatic glucosinolate, and its pivotal role in plant immunity. When plant tissues are damaged by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a potent bioactive compound. This process, often termed the "mustard oil bomb," constitutes a formidable chemical defense. This document provides an in-depth analysis of the biosynthesis of this compound, its activation pathway, the biological activity of its hydrolysis products, and the regulatory signaling cascades involved. Furthermore, it presents quantitative data on this compound distribution, detailed experimental protocols for its analysis, and discusses its broader implications for crop protection and drug development.

The Glucosinolate-Myrosinase Defense System

Plants have evolved sophisticated chemical defense mechanisms to deter pests and pathogens.[1] In the order Brassicales, the primary chemical defense is the glucosinolate-myrosinase system.[2] This defense strategy is a two-component system, consisting of the generally inert glucosinolates and the hydrolytic enzyme myrosinase (a β-thioglucosidase).[3] In healthy plant cells, these two components are physically separated. Upon tissue disruption, such as that caused by an insect feeding or fungal invasion, myrosinase comes into contact with glucosinolates, catalyzing their rapid hydrolysis.[3][4] This reaction releases a variety of biologically active and often toxic compounds, including isothiocyanates (ITCs), nitriles, and thiocyanates, which exert deterrent or toxic effects on the aggressor.[2][5]

This compound: Profile of a Defensive Metabolite

This compound is an aliphatic glucosinolate, characterized by a 3-(methylsulfonyl)propyl side chain derived from a chain-elongated methionine precursor. Its presence is documented across various genera within the Brassicaceae family, including in widely consumed vegetables like rocket salad and radish, where it can be a significant component of the total glucosinolate profile.[6][7]

Biosynthesis and Regulation of this compound

The biosynthesis of glucosinolates is a complex, multi-step process generally divided into three phases:

-

Amino Acid Chain Elongation: For aliphatic GSLs like this compound, the precursor amino acid (methionine) undergoes a series of condensation, isomerization, oxidation, and decarboxylation reactions to extend its carbon side chain.

-

Core Structure Formation: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure. This involves conversion to an aldoxime, followed by conjugation to a sulfur donor, S-glucosylation, and finally sulfation to form the mature glucosinolate.

-

Side-Chain Modification: The side chain of the newly formed glucosinolate can undergo further modifications, such as oxidation, to create the diverse array of GSLs found in nature. For this compound, this involves the oxidation of a methylthio group to a methylsulfonyl group.

Regulation by Jasmonic Acid Signaling

Glucosinolate biosynthesis is tightly regulated and can be induced by biotic stress. The phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile), are central to this response.[8][9] Herbivore feeding or pathogen attack triggers a signaling cascade that leads to the accumulation of JA-Ile.[10] This molecule binds to the F-box protein COI1, promoting the degradation of JAZ transcriptional repressors. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of GSL biosynthesis genes, including MYB28 and MYB29 for aliphatic GSLs, leading to increased production of defensive compounds like this compound.[11][12]

Mechanism of Action: The "Mustard Oil Bomb"

The defensive potential of this compound is realized upon its hydrolysis.[13] Myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form 3-methylsulfonylpropyl isothiocyanate, a compound also known as cheirolin.[3] Cheirolin is the primary bioactive agent responsible for the defensive properties attributed to this compound. Isothiocyanates as a class are highly reactive electrophiles that can cause cellular damage to insects and microbes by reacting with nucleophilic groups in proteins and other essential molecules.[14][15]

Quantitative Data Presentation

Concentration of this compound in Brassicaceae Vegetables

The concentration of this compound varies significantly among different species and cultivars. The following table summarizes quantitative data from a study analyzing 12 common Brassicaceae vegetables.[6][7]

| Vegetable | Species | This compound (µg/g dry weight) |

| Rocket Salad | Eruca sativa | 1342.3 ± 151.2 |

| Daikon Radish | Raphanus sativus var. longipinnatus | 993.6 ± 89.4 |

| Red Cherry Radish | Raphanus sativus | 876.5 ± 103.2 |

| Watercress | Nasturtium officinale | 114.2 ± 13.5 |

| Pak Choi | Brassica rapa subsp. chinensis | 2.4 ± 0.3 |

| Choy Sum | Brassica rapa subsp. parachinensis | Not Detected |

| Chinese Cabbage | Brassica rapa subsp. pekinensis | Not Detected |

| Cauliflower | Brassica oleracea var. botrytis | Not Detected |

| Cabbage | Brassica oleracea var. capitata | Not Detected |

| Broccoli | Brassica oleracea var. italica | Not Detected |

| Kai Lan | Brassica oleracea var. alboglabra | Not Detected |

| Brussels Sprouts | Brassica oleracea var. gemmifera | Not Detected |

| Data sourced from Yi et al., 2018.[6][7] |

Bioactivity of Cheirolin and Related Isothiocyanates

While specific data on the antimicrobial and insecticidal activity of purified cheirolin is limited, the bioactivity of isothiocyanates as a class is well-documented.[14][16][17][18] The table below includes data on cheirolin's antiproliferative activity and representative data for other ITCs against plant-relevant organisms.

| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |

| Cheirolin (from this compound) | Human Erythroleukemic Cells (K562) | Proliferation Inhibition | High Activity | [19] |

| Benzyl ITC | Staphylococcus aureus (MRSA) | Min. Inhibitory Conc. (MIC) | 2.9 - 110 µg/mL | [16] |

| Benzyl ITC | Alternaria brassicae (Fungus) | Mycelial Growth Inhibition | Significant | [20] |

| Allyl ITC | Pseudomonas syringae (Bacteria) | Growth Inhibition | Significant | [20] |

| Various ITCs | Generalist Herbivores (Spodoptera littoralis) | Larval Growth Inhibition | Dose-dependent | [4][5] |

Experimental Protocols

Protocol for Extraction and Quantification of Intact this compound (HPLC)

This protocol is adapted from established methods for analyzing desulfated glucosinolates via HPLC-UV.[21][22]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1.0 mL of pre-heated 70% methanol (B129727) (70°C) to the powder to inactivate myrosinase. Add an internal standard (e.g., sinigrin (B192396) for plants where it is absent). c. Vortex vigorously for 1 minute, then incubate in a 70°C water bath for 10 minutes. d. Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant. e. Repeat the extraction on the pellet with another 1.0 mL of 70% methanol and combine the supernatants.

2. Anion-Exchange Purification: a. Prepare a mini-column using a pipette tip plugged with glass wool, filled with 0.5 mL of DEAE Sephadex A-25 resin equilibrated with water. b. Load the combined methanol extract onto the column and allow it to pass through. c. Wash the column with 2 x 1.0 mL of ultrapure water to remove interfering compounds.

3. Desulfation: a. Add 75 µL of purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the top of the column resin. b. Cover and incubate overnight (16-18 hours) at room temperature to cleave the sulfate (B86663) group.

4. Elution and Analysis: a. Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water into a collection vial. b. Analyze the eluate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector set to 229 nm.[23] c. Use a water:acetonitrile gradient for separation. d. Quantify by comparing peak areas to a calibration curve generated from a desulfated this compound standard or by using relative response factors with an internal standard.

Protocol for Analysis of this compound Hydrolysis Products (GC-MS)

This method focuses on the volatile isothiocyanate (cheirolin) produced via enzymatic hydrolysis.

1. Sample Homogenization and Hydrolysis: a. Weigh 1-2 g of fresh plant tissue into a homogenization tube. b. Add 5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Homogenize the tissue thoroughly to ensure complete cell disruption and mixing of this compound and myrosinase. d. Allow the mixture to autolyze (self-hydrolyze) for 1-2 hours at room temperature to allow for the complete conversion of this compound to cheirolin.

2. Extraction of Volatiles: a. Add 2 mL of a non-polar solvent, such as dichloromethane (B109758) (CH₂Cl₂), to the homogenate. b. Vortex vigorously for 2 minutes to extract the lipophilic cheirolin into the organic phase. c. Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers. d. Carefully transfer the bottom organic layer (CH₂Cl₂) to a clean vial.

3. Analysis by GC-MS: a. Inject 1 µL of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate volatile compounds. c. Identify cheirolin based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST). d. Quantification can be performed using an internal standard added before extraction.

Implications for Research and Development

Understanding the role of this compound in plant defense has significant implications. For crop science, breeding programs could select for cultivars with optimized this compound profiles to enhance natural resistance against specific pests and pathogens, potentially reducing the need for synthetic pesticides.[24] For drug development, the potent bioactivity of cheirolin, as suggested by its antiproliferative effects, warrants further investigation.[19] Isothiocyanates are a well-regarded class of chemopreventive agents, and cheirolin could represent a novel candidate for further pharmacological study.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 12. Frontiers | Jasmonic Acid-Mediated Aliphatic Glucosinolate Metabolism Is Involved in Clubroot Disease Development in Brassica napus L. [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of isothiocyanates from cruciferous plants against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In Vitro Activity of Glucosinolates and Their Degradation Products against Brassica-Pathogenic Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 24. uvadoc.uva.es [uvadoc.uva.es]

Glucocheirolin in Erysimum cheiranthoides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of glucocheirolin (B91262) in Erysimum cheiranthoides, the wormseed wallflower. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the chemical ecology and potential applications of this glucosinolate.

Quantitative Occurrence of Glucosinolates in Erysimum cheiranthoides

Erysimum cheiranthoides produces a variety of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Among these is this compound, a 3-methylsulfonylpropyl glucosinolate. While several studies have qualitatively identified the presence of this compound in E. cheiranthoides, comprehensive quantitative data across different plant tissues remains limited in publicly available literature.

One study on the related species Erysimum corinthium provides valuable insight, identifying this compound as the predominant glucosinolate in its seeds.[1] This suggests that the seeds of Erysimum species are a significant site of this compound accumulation. Further quantitative analysis of E. cheiranthoides tissues is necessary to fully elucidate the distribution of this compound.

The table below summarizes the known glucosinolates identified in Erysimum cheiranthoides. The quantitative data for this compound is inferred from studies on closely related species and qualitative analyses of E. cheiranthoides.

| Glucosinolate | Common Name | Side Chain Structure | Tissue | Concentration (µmol/g DW) | Reference |

| This compound | 3-methylsulfonylpropyl | Seeds (major) | Data not available | [1] | |

| Glucoiberin | 3-methylsulfinylpropyl | Leaves, Seeds | Data not available | ||

| Glucoerucin | 4-methylthiobutyl | Leaves, Seeds | Data not available | ||

| Sinigrin | Allyl | Leaves, Seeds | Data not available | [1] | |

| Progoitrin | 2-hydroxy-3-butenyl | Roots (major) | Data not available | [1] |

Note: DW = Dry Weight. Quantitative data for E. cheiranthoides is a significant research gap.

Experimental Protocols

Extraction of Glucosinolates from Erysimum cheiranthoides Plant Material

The following protocol is a robust method for the extraction of intact glucosinolates from various plant tissues, adapted from established procedures for Brassicaceae.[2][3][4]

Materials:

-

Freeze-dried and finely ground plant material (leaves, seeds, roots)

-

70% (v/v) Methanol (B129727)

-

Deionized water

-

Internal standard (e.g., sinigrin)

-

DEAE-Sephadex A-25

-

Purified sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.0)

Procedure:

-

Deactivation of Myrosinase: Weigh 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube. Add 1 mL of boiling 70% methanol and incubate at 75°C for 15 minutes to inactivate myrosinase.

-

Extraction: Centrifuge the sample at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol. Pool the supernatants.

-

Internal Standard: Add a known amount of internal standard (e.g., sinigrin) to the pooled supernatant.

-

Purification by Anion Exchange:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the crude extract onto the column.

-

Wash the column with deionized water to remove impurities.

-

-

Desulfation: Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate (B86663) group from the glucosinolates, which is necessary for subsequent HPLC analysis.

-

Elution: Elute the desulfoglucosinolates from the column with deionized water.

-

Sample Preparation for HPLC: Lyophilize the eluate and redissolve the residue in a known volume of deionized water for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of desulfoglucosinolates.[2][4][5][6]

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

UV detector set at 229 nm.

Mobile Phase:

-

Solvent A: Deionized water

-

Solvent B: Acetonitrile (B52724)

-

A gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.

Procedure:

-

Injection: Inject a known volume (e.g., 20 µL) of the redissolved desulfoglucosinolate sample.

-

Separation: Run the HPLC gradient to separate the different desulfoglucosinolates.

-

Detection: Monitor the elution profile at 229 nm.

-

Quantification: Identify the peak corresponding to desulfo-glucocheirolin based on its retention time compared to a standard (if available) or by mass spectrometry. Quantify the amount of this compound by comparing its peak area to that of the internal standard, applying a response factor if necessary.

Visualizations

Biosynthesis of this compound

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves a multi-step pathway that includes chain elongation, core structure formation, and side-chain modification.[7][8][9][10]

Caption: Biosynthetic pathway of this compound from methionine.

Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the key steps involved in the extraction and analysis of glucosinolates from Erysimum cheiranthoides.

Caption: Experimental workflow for glucosinolate analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Glucocheirolin in Cruciferous Vegetables: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of glucocheirolin (B91262), a sulfur-containing secondary metabolite found in cruciferous vegetables. This document details the distribution of this compound across various Brassica species, outlines established analytical methodologies for its detection, and explores its biosynthetic origins and potential biological activities.

Data Presentation: this compound Content in Cruciferous Vegetables

This compound is one of many glucosinolates present in cruciferous vegetables, and its concentration can vary significantly between different species and even cultivars. The following table summarizes the quantitative data for this compound and other major glucosinolates in a selection of commonly consumed Brassicaceae vegetables. This data is crucial for researchers investigating the dietary intake of specific glucosinolates and for drug development professionals exploring their therapeutic potential.

| Vegetable | This compound (μg/g dry weight) | Other Major Glucosinolates | Reference |

| Pak choi (Brassica rapa subsp. chinensis) | 2.1 ± 0.2 | Glucobrassicin, Gluconapin, Progoitrin | [1] |

| Choy sum (Brassica rapa var. parachinensis) | 1.5 ± 0.1 | Glucobrassicin, Gluconapin, Progoitrin | [1] |

| Chinese cabbage (Brassica rapa subsp. pekinensis) | 1.8 ± 0.2 | Glucobrassicin, Gluconapin, Progoitrin | [1] |

| Cauliflower (Brassica oleracea var. botrytis) | 1.2 ± 0.1 | Glucobrassicin, Sinigrin | [1][2] |

| Cabbage (Brassica oleracea var. capitata) | 1.9 ± 0.1 | Glucobrassicin, Sinigrin, Progoitrin | [1][2] |

| Broccoli (Brassica oleracea var. italica) | 1.4 ± 0.1 | Glucoraphanin, Glucobrassicin | [1][2] |

| Kai Lan (Brassica oleracea var. alboglabra) | 1.6 ± 0.1 | Glucobrassicin, Gluconapin | [1] |

| Brussels sprouts (Brassica oleracea var. gemmifera) | 2.5 ± 0.2 | Sinigrin, Glucobrassicin, Progoitrin | [1][2] |

| Rocket salad (Eruca sativa) | 1.3 ± 0.1 | Glucoraphanin, Glucoerucin | [1] |

| Daikon radish (Raphanus sativus var. longipinnatus) | 1.1 ± 0.1 | Glucoraphasatin, Glucoraphenin | [1] |

| Red cherry radish (Raphanus sativus) | 1.0 ± 0.1 | Glucoraphasatin, Glucoraphenin | [1] |

| Watercress (Nasturtium officinale) | 1.7 ± 0.1 | Gluconasturtiin | [1] |

Experimental Protocols

Accurate identification and quantification of this compound require robust and validated experimental protocols. The following methodologies are based on widely accepted practices in the field of glucosinolate analysis.

Protocol 1: Extraction and Desulfation of Glucosinolates

This protocol describes the extraction of intact glucosinolates from plant material and their enzymatic desulfation for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Freeze-dry fresh plant material to halt enzymatic activity.

-

Grind the lyophilized tissue to a fine powder.

2. Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase.

-

Vortex thoroughly and incubate in a 70°C water bath for 20 minutes, with intermittent vortexing.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 70% methanol.

-

Combine the supernatants.

3. Anion-Exchange Chromatography and Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25 resin.

-

Load the combined supernatant onto the column.

-

Wash the column with 2 x 1 mL of 70% methanol, followed by 2 x 1 mL of deionized water.

-

To desulfate the glucosinolates, add 75 µL of purified aryl sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature.

4. Elution:

-

Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of deionized water.

-

Collect the eluate for HPLC analysis.

Protocol 2: Quantification by HPLC-UV

This protocol outlines the analysis of desulfoglucosinolates using HPLC with UV detection.

1. HPLC System and Column:

-

An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.

2. Mobile Phase and Gradient:

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

A typical gradient program starts with a low percentage of acetonitrile, gradually increasing to elute the desulfoglucosinolates.

3. Detection:

-

Set the UV detector to a wavelength of 229 nm for the detection of desulfoglucosinolates.

4. Quantification:

-

Identify desulfo-glucocheirolin based on its retention time compared to an authenticated standard.

-

Quantify the concentration using a calibration curve generated from a certified reference standard of desulfo-glucocheirolin.

Protocol 3: Identification and Quantification by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of intact glucosinolates.

1. LC System and Column:

-

A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

A C18 or HILIC column is typically used for separation.

2. Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

A gradient elution is employed to separate the different glucosinolates.

3. Mass Spectrometry Parameters:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound. A common transition for this compound is m/z 422.0 -> 97.0.

4. Quantification:

-

Identify this compound by its retention time and specific MRM transition.

-

Quantify using a calibration curve prepared with a certified standard of this compound.

Mandatory Visualizations

Biosynthesis of this compound

This compound is an aliphatic glucosinolate derived from the amino acid methionine through a series of chain elongation and core structure formation steps.

Caption: Biosynthetic pathway of this compound from Methionine.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the identification and quantification of this compound in cruciferous vegetables.

Caption: Workflow for this compound analysis.

Signaling Pathway of this compound Hydrolysis Product

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce the isothiocyanate cheirolin. Cheirolin, like other isothiocyanates, can activate the Keap1-Nrf2 antioxidant response pathway.

Caption: Cheirolin-mediated activation of the Keap1-Nrf2 pathway.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Glucocheirolin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants.[1][2] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential health benefits.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of glucosinolates like this compound in various plant matrices.[2][5]

This document provides detailed application notes and protocols for the analysis of this compound using HPLC with UV detection. The methodologies described herein are based on established and validated procedures for glucosinolate analysis.[3][6]

Experimental Protocols

This compound Extraction from Plant Material

The extraction of this compound from plant tissues is a critical first step for accurate quantification. The following protocol is a widely adopted method using hot methanol (B129727) to inactivate the myrosinase enzyme, which can otherwise lead to the degradation of glucosinolates.[3][7]

Materials:

-

Lyophilized and ground plant material

-

70% Methanol (HPLC grade)[3]

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Heating block or water bath

Procedure:

-

Weigh approximately 20 mg of lyophilized and finely ground plant material into a microcentrifuge tube.

-

Vortex the sample vigorously for 1 minute.

-

Incubate the sample at 75°C for 10 minutes in a heating block or water bath, with intermittent vortexing.[7]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant containing the extracted this compound and transfer it to a new tube.

-

The extract is now ready for the desulfation step or direct HPLC analysis if analyzing intact glucosinolates.

Desulfation of this compound

For improved chromatographic separation and quantification using standard HPLC-UV methods, it is common practice to desulfate the glucosinolates.[3][8] This enzymatic process removes the sulfate (B86663) group, resulting in desulfo-glucosinolates.

Materials:

-

This compound extract (from section 2.1)

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Purified Arylsulfatase (Type H-1 from Helix pomatia) solution[3][6]

-

Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.0)

-

Deionized water

Procedure:

-

Prepare a small column with DEAE-Sephadex A-25 and equilibrate it with deionized water.

-

Load the this compound extract onto the column. The glucosinolates will bind to the anion-exchange resin.

-

Wash the column with deionized water to remove impurities.

-

Add the purified arylsulfatase solution to the column and incubate overnight at room temperature to allow for complete desulfation.[3]

-

Elute the resulting desulfo-Glucocheirolin from the column with deionized water.

-

The eluate is then ready for HPLC analysis.

HPLC Analysis of Desulfo-Glucocheirolin

The following HPLC method is suitable for the separation and quantification of desulfo-Glucocheirolin.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

-

Data acquisition and processing software

Procedure:

-

Filter the desulfated extract through a 0.45 µm syringe filter before injection.

-

Inject a known volume (e.g., 20 µL) of the sample into the HPLC system.

-

Perform the chromatographic separation using the conditions outlined in Table 1.

-

Monitor the elution of desulfo-Glucocheirolin at 229 nm.[11]

-

Identify the desulfo-Glucocheirolin peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound by creating a calibration curve using known concentrations of a this compound standard.

Data Presentation

HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 1-25% B over 20 minutes, then wash and re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 229 nm[11] |

| Injection Volume | 20 µL |

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC analysis of glucosinolates, which would be applicable to this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.995 | [1][12] |

| Limit of Detection (LOD) | 0.001 - 0.03 µg/g | [1][12] |

| Limit of Quantification (LOQ) | 0.003 - 0.1 µg/g | [1][12] |

| Precision (RSD%) | < 10% | [1][12] |

| Accuracy (Recovery %) | 95 - 105% | [10] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from plant material.

References

- 1. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Analysis of Glucosinolates on Chromolith® RP-18 endcapped | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of Glucocheirolin using a Validated LC-MS/MS Method

Audience: This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust method for the quantification of Glucocheirolin from biological matrices, particularly from plants of the Brassicaceae family.

Introduction

This compound is an alkylglucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous plants. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest due to their roles in plant defense and their potential health benefits in humans, including antioxidant and anticancer activities.[1][2] Accurate quantification of specific glucosinolates like this compound is crucial for agricultural research, food science, and pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze intact glucosinolates without a time-consuming desulfation step.[2][3][4]

This application note details a sensitive and validated LC-MS/MS method for the direct quantification of intact this compound in plant extracts.

Principle of the Method

The method involves an efficient extraction of intact this compound from the plant matrix using a heated solvent mixture to deactivate myrosinase, the enzyme that degrades glucosinolates upon tissue disruption.[5] The clarified extract is then injected into a liquid chromatography system, where this compound is separated from other matrix components on a reversed-phase C18 column.[3] The analyte is subsequently detected by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[1]

Glucosinolate Biosynthesis Pathway

The biosynthesis of glucosinolates is a multi-step process involving amino acid precursors. For aliphatic glucosinolates like this compound, the pathway involves chain elongation of the initial amino acid (methionine), followed by the formation of the core glucosinolate structure and subsequent side-chain modifications.[6]

Caption: Simplified biosynthesis pathway for this compound.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (analytical standard, >95% purity), Sinigrin (internal standard, IS).

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade).

-

Extraction: Cross-linked dextran (B179266) gel (e.g., Sephadex G-25).[5]

-

Plant Material: Freeze-dried and finely ground plant tissue (e.g., Arabidopsis thaliana roots or Brassica leaves).[3]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Sinigrin (IS) in 70% methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the this compound stock solution with 70% methanol.

-

Internal Standard Spiking Solution: Prepare a 100 µM solution of Sinigrin in 70% methanol.

Sample Preparation Protocol

-

Weighing: Weigh 50 mg of lyophilized, powdered plant sample into a 2 mL microcentrifuge tube.[7]

-

Enzyme Inactivation & Extraction: Add 1 mL of 80% (v/v) methanol pre-heated to 75°C.[7][8] Add the internal standard solution. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture in a thermomixer at 75°C for 20 minutes with intermittent shaking.

-

Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[7]

-

Collection: Carefully transfer the supernatant to a new 2 mL tube.

-

Re-extraction (Optional): Re-extract the pellet with another 0.5 mL of hot 80% methanol, centrifuge again, and combine the supernatants to improve recovery.

-

Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on any modern triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC |

| Column | Synergi Fusion C18 (e.g., 250 x 2 mm, 4 µm) or equivalent[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min (0% B), 2-16 min (0-31% B), 16-19 min (31% B), 19-21 min (31-0% B), 21-27 min (0% B)[9] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25 °C[10] |

| Injection Volume | 5 µL[9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | -2500 V to -4500 V |

| Vaporizer Temp. | 350 °C |

| Ion Transfer Tube Temp. | 300 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound (Quantifier) | 438.0 | 97.0 (HSO₄⁻) | 100 | Optimized (~30-40) |

| This compound (Qualifier) | 438.0 | 259.0 | 100 | Optimized (~20-30) |

| Sinigrin (IS) | 358.1 | 97.0 (HSO₄⁻) | 100 | Optimized (~30-40) |

Note: The precursor ion for this compound is [M-H]⁻. The product ion m/z 97 (HSO₄⁻) is a characteristic fragment for all glucosinolates and is highly selective.[3][11] The m/z 259 fragment is also a common loss of the side chain. Collision energies must be optimized for the specific instrument used.

Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Data Analysis and Method Performance

Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (IS) against the concentration of the calibration standards. A linear regression model is applied to the curve. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.

Representative Method Validation Data: The method should be validated for linearity, sensitivity, precision, and accuracy according to standard guidelines. The following table shows representative performance data for LC-MS/MS analysis of glucosinolates.[1][12]

Table 4: Representative Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.997 | The correlation coefficient of the calibration curve.[1] |

| Limit of Detection (LOD) | 0.001 - 0.03 µg/g | The lowest concentration that can be reliably detected.[1] |

| Limit of Quantification (LOQ) | 0.003 - 0.1 µg/g | The lowest concentration that can be quantified with acceptable precision and accuracy.[1] |

| Intra-day Precision (RSD%) | < 10% | The relative standard deviation of replicate measurements within the same day.[1][13] |

| Inter-day Precision (RSD%) | < 10% | The relative standard deviation of replicate measurements on different days.[1][13] |

| Accuracy (Recovery %) | 85 - 110% | The percentage of the true concentration recovered from a spiked sample.[12][13] |

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in plant matrices. By analyzing the intact glucosinolate, this method avoids potential inaccuracies associated with older desulfation techniques. The use of a stable isotope-labeled internal standard (if available) or a structurally similar compound like Sinigrin, combined with MRM detection, ensures high-quality quantitative data suitable for research, quality control, and metabolic studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS:15592-36-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Glucocheirolin Extraction from Plant Material

Introduction

Glucocheirolin (B91262) is a methylsulfonylalkyl glucosinolate found in various members of the Brassicaceae family, notably in species like Erysimum cheiri (Wallflower) and Isatis tinctoria (Woad).[1][2] Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest to researchers in drug development, agriculture, and food science due to their potential biological activities, including antimicrobial and anticarcinogenic properties.[2][3] The accurate extraction and quantification of this compound from plant tissues are critical for this research. The primary challenge during extraction is to prevent the enzymatic degradation of glucosinolates by myrosinase, an endogenous enzyme that is released upon tissue damage.[2][4] This protocol details a robust and widely adopted method for the extraction of intact glucosinolates, including this compound, from plant material, followed by purification and preparation for analysis.

Principle of the Method

The protocol is based on the inactivation of myrosinase using hot methanol (B129727), followed by the extraction of glucosinolates.[4][5][6] A subsequent purification step using anion-exchange solid-phase extraction isolates the glucosinolates from other plant metabolites. For quantitative analysis via HPLC, the purified glucosinolates are enzymatically desulfated to their corresponding desulfo-analogs, which allows for better chromatographic separation and detection.[4]

Experimental Protocols

Protocol 1: Extraction of Intact Glucosinolates

This protocol is adapted from established methods for glucosinolate extraction from Brassicaceae species.[4][7]

1. Materials and Reagents

-

Plant material (e.g., leaves, seeds of Erysimum or Isatis species)

-

Liquid nitrogen

-

Freeze-drier (lyophilizer)

-

Grinder or mill

-

Methanol (MeOH), HPLC grade

-

Ultrapure water

-

Internal Standard (IS): Sinigrin monohydrate (or another commercially available glucosinolate not present in the sample)

-

Centrifuge tubes (2 mL and 15 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

2. Sample Preparation

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen material until completely dry (typically 48-72 hours). Alternatively, fresh-frozen tissue can be used, but all steps must be performed quickly to keep the sample frozen until it comes into contact with the hot methanol.[8]

-

Grind the freeze-dried tissue to a fine, homogenous powder (particle size < 0.1 mm) using a grinder or ball mill.[8]

-

Store the resulting powder in sealed containers at -20°C or -80°C until extraction.

3. Extraction Procedure

-

Pre-heat a solution of 70% methanol (v/v) in ultrapure water to 75-80°C.[7][9]

-

Weigh 50-100 mg of the dried plant powder into a 2 mL centrifuge tube.

-

Add 1.0 mL of the pre-heated 70% methanol. For quantitative analysis, add a known amount of internal standard (e.g., Sinigrin) at this stage.

-

Immediately vortex the sample vigorously for 1 minute to ensure complete wetting of the plant material and inactivation of myrosinase.

-

Incubate the tube in a heating block or water bath at 75°C for 10-15 minutes. Vortex occasionally.[9]

-

Centrifuge the sample at 3,000-4,000 x g for 10 minutes at room temperature.[9]

-

Carefully collect the supernatant and transfer it to a clean 15 mL tube.

-

Re-extract the pellet by adding another 1.0 mL of hot 70% methanol, vortexing, and centrifuging as before.

-

Combine the second supernatant with the first.

-

The combined supernatant is the crude glucosinolate extract. It can be stored at -20°C prior to purification or analyzed directly, although purification is highly recommended for accurate quantification.

Protocol 2: Purification and Desulfation of Glucosinolates

This protocol uses anion-exchange columns to purify the glucosinolates, followed by enzymatic desulfation for HPLC analysis.[4]

1. Materials and Reagents

-

Crude glucosinolate extract (from Protocol 1)

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Purified Aryl Sulfatase (Type H-1 from Helix pomatia)

-

Sodium Acetate (NaOAc)

-

Ultrapure water

-

Empty solid-phase extraction (SPE) columns or mini-columns

-

pH meter

2. Column Preparation

-

Prepare the DEAE-Sephadex resin by swelling it in ultrapure water.

-

Pack approximately 0.5 mL of the swollen resin into an empty SPE column.

-

Equilibrate the column by washing it with 2 x 1 mL of ultrapure water.

3. Purification

-

Load the crude glucosinolate extract (from Protocol 1) onto the equilibrated DEAE-Sephadex column. The anionic glucosinolates will bind to the resin.

-

Wash the column with 2 x 1 mL of ultrapure water to remove unbound impurities like sugars and amino acids.

4. On-Column Desulfation

-

Prepare a solution of purified aryl sulfatase (e.g., 0.5 mg/mL in ultrapure water).

-

Add 75 µL of the sulfatase solution directly onto the top of the resin bed in the column.[4]

-

Allow the enzyme to react with the bound glucosinolates overnight (16-18 hours) at room temperature. This reaction cleaves the sulfate (B86663) group, converting the glucosinolates into their neutral desulfo-forms.

5. Elution and Analysis

-

Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.

-

Collect the eluate in a clean vial.

-

The eluate is now ready for analysis by High-Performance Liquid Chromatography (HPLC), typically with UV detection at 229 nm.[4]

Data Presentation

Table 1: Comparison of Common Glucosinolate Extraction Methods

| Parameter | Method 1: Hot Methanol | Method 2: Cold Methanol | Method 3: Boiling Water |

| Solvent | 70-80% Methanol in Water[4][6] | 80% Methanol in Water[5][8] | 100% Ultrapure Water[8] |

| Temperature | 70-80°C[7] | Room Temperature or below[8] | 100°C[9] |

| Myrosinase Inactivation | Very effective (thermal)[4] | Effective (solvent-based)[5] | Very effective (thermal)[9] |

| Advantages | Well-validated, robust, high extraction efficiency.[4] | Less hazardous, cost-effective, preserves thermolabile compounds.[6][8] | Inexpensive, non-toxic solvent. |

| Disadvantages | Requires heating, potential degradation of some compounds. | May be less effective for certain glucosinolates in specific species.[8] | Can co-extract more interfering polar compounds. |

| Reference | Widely used standard method (ISO 9167-1).[5][9] | Shown to have comparable or improved efficiency for major glucosinolates.[8] | Used in some specific applications.[9] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Isatis tinctoria L.—From Botanical Description to Seed-Extracted Compounds and Their Applications: An Overview | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. uvadoc.uva.es [uvadoc.uva.es]

Application Notes and Protocols for the Purification of Glucocheirolin for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various cruciferous plants. Upon enzymatic hydrolysis by myrosinase, it releases the isothiocyanate cheirolin (B1668576), a compound of significant interest for its potential therapeutic properties, including antiproliferative and antioxidant activities.[1][2] For in vitro studies investigating the biological effects of this compound and its derivatives, a highly purified compound is essential to obtain reliable and reproducible results.

These application notes provide a detailed protocol for the extraction and purification of this compound from plant material, primarily seeds, using anion-exchange chromatography. This method leverages the anionic nature of the sulfate (B86663) group in glucosinolates for effective separation from other plant metabolites.[3][4] Additionally, we describe the signaling pathway modulated by cheirolin, providing context for its mechanism of action in cellular models.

Data Presentation: Purification Efficiency

The following tables summarize quantitative data from representative glucosinolate purification experiments using anion-exchange chromatography, demonstrating the efficacy of this technique.

Table 1: Recovery of Glucosinolates Using Anion-Exchange Resin (Static Batch Mode)

| Glucosinolate | Initial Purity (%) | Final Purity (%) | Recovery (%) | Elution Condition | Reference |

| Sinigrin | 43.05 | 79.63 | 72.9 | 1 mol/L NaCl | [3] |

Table 2: Recovery of Glucosinolates Using Anion-Exchange Resin (Dynamic Column Mode)

| Glucosinolate | Recovery (%) | Elution Condition | Reference |

| Sinigrin | 64.5 | Varied NaCl ionic strength | [3] |

| Gluconapin | 28.0 | Varied NaCl ionic strength | [3] |

Table 3: Recovery of Sinigrin Using Anion-Exchange Membranes

| Method | Recovery (%) | Eluting Agent | Reference |

| Anion-Exchange Membrane Extraction | 80 | 1 N KCl | [5] |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines the initial extraction of glucosinolates from plant seeds.

Materials:

-

Plant seeds (e.g., mustard seeds)

-

Deionized water

-

80% Methanol (B129727) (MeOH)

-

Centrifuge and centrifuge tubes

-

Grinder or mortar and pestle

-

Heating apparatus (e.g., water bath)